4-(Piperidin-4-yl)pyrimidine hydrochloride is a chemical compound characterized by the presence of a piperidine ring attached to a pyrimidine structure. Its molecular formula is , and it has a molar mass of approximately 200.67 g/mol. The compound is typically encountered as a hydrochloride salt, which enhances its solubility in water, making it suitable for various applications in chemical and biological research.
The biological activity of 4-(Piperidin-4-yl)pyrimidine hydrochloride has been investigated in various studies. It exhibits potential pharmacological properties, including:
The synthesis of 4-(Piperidin-4-yl)pyrimidine hydrochloride typically involves several key steps:
4-(Piperidin-4-yl)pyrimidine hydrochloride finds applications in various fields:
Interaction studies involving 4-(Piperidin-4-yl)pyrimidine hydrochloride focus on its binding affinity to various biological targets. These studies often involve:
Several compounds share structural similarities with 4-(Piperidin-4-yl)pyrimidine hydrochloride, highlighting its uniqueness:
| Compound Name | Similarity Index |
|---|---|
| 5-(Piperidin-4-yl)pyrimidine hydrochloride | 0.75 |
| 2-(Piperidin-4-yl)-1H-benzo[d]imidazole | 0.56 |
| N-(Piperidin-4-yl)pyrimidin-2-amine hydrochloride | 0.52 |
| 2-Methyl-5-(piperidin-4-yl)pyrimidine | 0.72 |
| 2-Cyclopropylpyrimidin-5-amine | 0.75 |
The uniqueness of 4-(Piperidin-4-yl)pyrimidine hydrochloride lies in its specific substitution pattern and the combination of both piperidine and pyrimidine rings. This distinct structural arrangement imparts unique chemical properties that are valuable for various research applications, particularly in medicinal chemistry .